2,3-Dimethyl-1H-indene
Description
Overview of Indene (B144670) Chemistry and the Indene Scaffold in Advanced Research
Indene is a polycyclic aromatic hydrocarbon with the chemical formula C₉H₈. wikipedia.org Its structure consists of a benzene (B151609) ring fused to a cyclopentene (B43876) ring. wikipedia.orgontosight.aiontosight.ai This bicyclic framework is not only of fundamental chemical interest but also serves as a crucial scaffold in various fields of advanced research. The reactivity of indene is characterized by its tendency to undergo polymerization and its ability to be functionalized through various chemical reactions. wikipedia.org For instance, it can be deprotonated to form the indenyl anion (C₉H₇⁻), which acts as a versatile ligand in organometallic chemistry, forming stable transition metal indenyl complexes. wikipedia.org
The indene scaffold and its derivatives, including the saturated indane (2,3-dihydro-1H-indene) system, are recognized as "privileged structures" in medicinal chemistry. nih.govresearchgate.net This is due to their ability to provide a rigid framework that allows for the precise spatial orientation of various functional groups, leading to interactions with a wide range of biological targets. nih.gov Consequently, indene derivatives are integral to the structure of numerous biologically active molecules and pharmaceuticals, such as the anti-inflammatory drug Sulindac. wikipedia.orgresearchgate.net Beyond pharmaceuticals, indene derivatives are pivotal in materials science, primarily in the production of indene/coumarone thermoplastic resins, which are used in coatings and adhesives. ontosight.aiontosight.ai The unique electronic and structural properties of the indene core also make it a target for research in organic electronics and catalysis. ontosight.aiontosight.ai
Historical Perspectives on the Discovery and Initial Studies of Indene Derivatives
The history of indene is rooted in the early days of industrial organic chemistry. It was first isolated from the fraction of coal tar that boils between 175–185 °C. wikipedia.org The initial method of isolation took advantage of indene's weak acidity, using sodium to precipitate it as a solid sodium-indene derivative, which was then converted back to indene. wikipedia.org
Systematic investigation into indene derivatives commenced in the late 19th and early 20th centuries. Pioneering work by W. v. Miller and Rohde in 1890 detailed early synthetic approaches to indene derivatives. wikipedia.org These initial studies laid the groundwork for understanding the reactivity of the indene ring system and spurred further exploration into its chemical possibilities. More recently, in a significant discovery, the parent molecule, indene, was detected in the cold, dark interstellar medium, specifically in the Taurus Molecular Cloud (TMC-1). researchgate.netaanda.org This finding has profound implications for the understanding of interstellar chemistry and the formation of complex organic and aromatic molecules in space. aanda.org
Structural Elucidation Methodologies of Substituted Indenes
The characterization and structural elucidation of substituted indenes rely on a suite of modern analytical techniques. The unambiguous determination of the molecular structure, including the position and stereochemistry of substituents, is crucial for understanding the compound's properties and reactivity.
Key methodologies include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental tools for determining the carbon-hydrogen framework of indene derivatives. Chemical shifts, coupling constants, and two-dimensional techniques (like COSY and HSQC) allow chemists to map out the connectivity of atoms within the molecule. For instance, specific proton and carbon signals can be assigned to the aromatic and aliphatic portions of the indene scaffold. acs.orgacs.org
Mass Spectrometry (MS): MS provides information about the mass-to-charge ratio of the molecule, which allows for the determination of its molecular weight and elemental formula. libretexts.org High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, enabling the confident determination of a compound's elemental composition. chromatographyonline.com The fragmentation patterns observed in the mass spectrum also offer valuable clues about the molecule's structure. libretexts.orgnist.gov
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within the molecule. For example, characteristic absorption bands can indicate the presence of C=C bonds in the aromatic and cyclopentene rings, as well as C-H stretching and bending vibrations. vulcanchem.com
Lanthanide-Induced Shift (LIS) NMR: In more complex cases, lanthanide shift reagents can be used in conjunction with NMR to help resolve overlapping signals and provide information about the three-dimensional structure of the molecule. acs.org
These techniques, often used in combination, provide a comprehensive picture of the structure of substituted indenes, which is essential for rational drug design, materials development, and fundamental chemical research. chromatographyonline.comuoa.gr
Rationale for Dedicated Academic Inquiry into 2,3-Dimethyl-1H-indene
The specific compound this compound is a subject of dedicated academic inquiry due to a combination of factors stemming from the broader significance of the indene scaffold. The introduction of methyl groups at the 2- and 3-positions of the indene ring system has a significant impact on the molecule's steric and electronic properties compared to the parent indene molecule.
The rationale for its study includes:
Probing Structure-Property Relationships: By studying how the dimethyl substitution pattern influences chemical reactivity, polymerizability, and ligand-binding capabilities, researchers can gain fundamental insights into the structure-property relationships of the indene framework.
Precursor for Complex Molecules: Like other indene derivatives, this compound serves as a valuable building block or intermediate in organic synthesis. ontosight.aiontosight.ai Its specific substitution pattern can be exploited to synthesize more complex, targeted molecules for applications in pharmaceuticals or materials science. ontosight.ai
Potential in Materials Science: The presence of methyl groups can alter the physical properties of polymers derived from this monomer, potentially leading to materials with tailored thermal stability, solubility, or mechanical properties. There is also interest in its potential application in organic electronics. ontosight.ai
Model Compound for Catalysis: Substituted indenes are important in the development of ligands for metallocene and post-metallocene catalysts used in olefin polymerization. Studying this compound and its corresponding indenyl ligand can lead to the development of new catalysts with improved activity and selectivity.
The synthesis of this compound can be accomplished through methods such as the alkylation of indene, providing a direct route to this specific isomer for further investigation. ontosight.ai
Data Tables
Table 1: Chemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | nist.govchemicalbook.com |
| CAS Number | 4773-82-4 | nist.govchemicalbook.com |
| Chemical Formula | C₁₁H₁₂ | nist.gov |
| Molecular Weight | 144.213 g/mol | nist.gov |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Observation | Source(s) |
| Mass Spectrometry (Electron Ionization) | The NIST Mass Spectrometry Data Center provides the mass spectrum for this compound, which serves as a fingerprint for its identification. | nist.gov |
Mentioned Chemical Compounds
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3-dimethyl-1H-indene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12/c1-8-7-10-5-3-4-6-11(10)9(8)2/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXLNYETYUQMZKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40197261 | |
| Record name | 1H-Indene, 2,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40197261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4773-82-4 | |
| Record name | 1H-Indene, 2,3-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004773824 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Indene, 2,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40197261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2,3 Dimethyl 1h Indene and Its Derivatives
Strategies for Carbon-Carbon Bond Formation in Indene (B144670) Ring Systems
Intramolecular Cyclization Pathways for Indene Skeleton Assembly
Intramolecular cyclization represents a powerful and direct approach to assemble the indene skeleton. These methods typically involve the formation of the five-membered ring from an appropriately substituted aromatic precursor.
One prominent pathway is the cycloisomerization of 1-alkyl-2-ethynylbenzenes . In this reaction, a 2-substituted ethynylbenzene undergoes a transition metal-catalyzed rearrangement to form the indene ring system. For instance, electron-rich 2-alkyl-1-ethynylbenzene derivatives can be cyclized using catalysts like TpRuPPh3(CH3CN)2PF6 in heated toluene. The mechanism is believed to proceed through a 1,5-hydrogen shift from an initial metal-vinylidene intermediate, leading to the formation of 1-substituted-1H-indene products organic-chemistry.org. Air-stable metal salts such as PtCl2 and PtCl4 have also proven effective in catalyzing this transformation organic-chemistry.org.
Another significant method is the intramolecular hydroalkylation of ynamides . Gold-catalyzed intramolecular processes have been developed that allow for the conversion of ynamides to indenes. Detailed mechanistic studies, including the use of deuterated substrates, have helped to elucidate the reaction pathway for this transformation researchgate.net.
Annulation Reactions for the Synthesis of Indene Derivatives
Annulation reactions construct the indene framework by forming a new ring onto a pre-existing structure. These reactions are highly versatile and often utilize transition metal catalysis to achieve high efficiency and control.
A notable example is the Ruthenium(II)-catalyzed C–H activation and alkyne annulation . This method allows for the synthesis of complex indene derivatives, such as spirobi[indene]diones, from phenyl indandiones and alkynes. The reaction proceeds through a directed C(sp2)–H bond activation, followed by keto–enol tautomerization and the subsequent annulation with the alkyne thieme-connect.com. Similarly, a ruthenium-catalyzed [3+2] cascade annulation of aromatic aldehydes with acrylates provides a one-pot synthesis of the indene frame under aerobic conditions researchgate.net.
Palladium-catalyzed annulation is another widely used strategy. For example, functionalized 1H-Inden-1-ylidene derivatives can be synthesized via a palladium-catalyzed pentannulation strategy involving the reaction of (E)‐3‐(2‐bromophenyl) acrylaldehyde with internal alkynes researchgate.net. Palladium on carbon (Pd/C) has also been used to catalyze the cyclization of propargylic compounds to yield indene derivatives with high regioselectivity under mild, aerobic conditions nih.govacs.org. Other transition metals, including rhodium and iron, have also been employed in annulation reactions to generate various indene derivatives from precursors like 2-(chloromethyl)phenylboronic acid or N-benzylic sulfonamides reacting with alkynes organic-chemistry.org.
Regioselective and Stereoselective Synthesis Approaches
Achieving specific regiochemistry and stereochemistry is crucial in the synthesis of complex molecules. For indene derivatives, this often involves the selective reduction of the five-membered ring.
Catalytic Hydrogenation Methods for 2,3-Saturated Indene Derivatives
The conversion of 2,3-dimethyl-1H-indene to its saturated analogue, 2,3-dimethylindane, is achieved through catalytic hydrogenation. This process involves the addition of hydrogen across the double bond of the cyclopentene (B43876) ring.
Recent research has demonstrated the successful hydrogenation of the tetrasubstituted olefin in this compound using iron dinitrogen complexes as catalysts. While some iron complexes showed little to no activity, more electron-rich variants, specifically (MeCNC)Fe(N2)2, achieved significant conversion (60-68%) after 48 hours nih.gov. A key finding from this research was the formation of both cis and trans diastereomers of the resulting 2,3-dimethylindane in a 3:1 ratio. Deuterium labeling experiments revealed that the formation of the trans isomer is preceded by olefin isomerization, where the double bond migrates within the ring before hydrogenation occurs nih.gov.
The choice of catalyst is paramount for effective hydrogenation. Palladium (Pd) and Platinum (Pt) are the most common and active metals for this transformation, typically supported on a high-surface-area material like activated carbon (C) masterorganicchemistry.com.
Palladium on Carbon (Pd/C): Pd/C is a widely used heterogeneous catalyst for the hydrogenation of alkenes due to its high activity masterorganicchemistry.comresearchgate.netmdpi.com. It is effective for the exhaustive hydrogenation of various unsaturated compounds researchgate.net. The catalytic activity of Pd/C can be influenced by the size and distribution of palladium nanoparticles on the carbon support researchgate.netmdpi.com.
Platinum on Carbon (Pt/C): Pt/C is another highly effective catalyst. While Pd catalysts are often more active for complete saturation, Pt catalysts can exhibit higher selectivity for partial hydrogenation in certain substrates researchgate.net.
Iron-Based Catalysts: As mentioned previously, specific iron dinitrogen complexes have been developed that are effective for the hydrogenation of sterically hindered, unfunctionalized alkenes like this compound nih.gov. This demonstrates that non-traditional, base-metal catalysts can be tailored for challenging substrates.
Rhodium (Rh) and Nickel (Ni): These metals are also used for catalytic hydrogenation, often as alternatives to palladium and platinum masterorganicchemistry.com.
The optimization of these catalyst systems involves controlling the metal particle size, the nature of the support material, and the use of catalyst poisons or promoters to enhance selectivity mdpi.com.
The efficiency and outcome of catalytic hydrogenation are highly dependent on process parameters such as temperature, pressure, and hydrogen availability. Data from analogous hydrogenation studies, such as that of 2,3-dimethylindole (B146702), provide insight into how these parameters are tuned nih.govsemanticscholar.org.
Temperature: Increasing the reaction temperature generally accelerates the rate of hydrogenation. For example, in the hydrogenation of 2,3-dimethylindole over a Ru/Al2O3 catalyst, the hydrogen uptake rate increased significantly as the temperature was raised from 160°C to 190°C nih.govsemanticscholar.org. Complete hydrogenation was achieved in 240 minutes at 190°C, whereas it took 660 minutes at 170°C nih.govsemanticscholar.org. However, excessively high temperatures can sometimes lead to side reactions or decreased catalyst stability.
Pressure: Hydrogen pressure is a critical factor, as it influences the concentration of hydrogen available at the catalyst surface. Higher pressures typically lead to faster reaction rates. In the aforementioned study, hydrogen pressure was investigated in the range of 5 to 8 MPa, with complete hydrogenation being achieved at 7 MPa and 190°C nih.govsemanticscholar.org.
The interplay between temperature and pressure must be carefully optimized to achieve high conversion and selectivity in a reasonable timeframe.
Table 1: Effect of Temperature on Hydrogenation Time for 2,3-Dimethylindole This table presents data from the hydrogenation of an analogous compound, 2,3-dimethylindole, to illustrate the general effect of temperature on reaction time.
| Temperature (°C) | Time for Complete Hydrogenation (min) |
| 170 | 660 |
| 180 | 540 |
| 190 | 240 |
Table 2: Summary of Catalysts for Alkene Hydrogenation
| Catalyst System | Typical Substrates | Key Features |
| Palladium on Carbon (Pd/C) | Alkenes, Alkynes, Aromatic Rings | High activity, commonly used for complete saturation masterorganicchemistry.comresearchgate.net. |
| Platinum on Carbon (Pt/C) | Alkenes, Carbonyl groups | High activity, can offer different selectivity compared to Pd researchgate.net. |
| Iron Dinitrogen Complexes | Sterically hindered, unfunctionalized alkenes | Base-metal alternative, effective for challenging substrates like this compound nih.gov. |
| Rhodium (Rh) Catalysts | Alkenes, Aromatic systems | Often used in homogeneous catalysis (e.g., Wilkinson's catalyst) researchgate.net. |
| Nickel (Ni) Catalysts | Alkenes, Alkynes | Cost-effective alternative to precious metals masterorganicchemistry.com. |
Alkylation Reactions for Methyl Group Introduction
Alkylation reactions are fundamental to introducing methyl groups onto the indene scaffold or its precursors. These reactions typically involve the formation of a carbon-carbon bond by reacting an aromatic ring or an enolate with an alkylating agent.
The Friedel-Crafts reaction is a classic method for the alkylation and acylation of aromatic rings, proceeding via electrophilic aromatic substitution. acs.org In the context of this compound synthesis, this reaction is often used to build substituted indanone precursors, which can then be further modified. The reaction typically employs a strong Lewis acid, such as aluminum chloride (AlCl₃), to activate the alkylating or acylating agent. acs.org
A common strategy involves the intramolecular Friedel-Crafts acylation (a cyclization) of a substituted phenylpropionic acid or its corresponding acyl chloride to form an indanone. Subsequent alkylation can then introduce the necessary methyl groups. For instance, the synthesis of pterosin A, a 1-indanone derivative, involves a Friedel-Crafts reaction between 3-chloropropionyl chloride and 2-bromo-1,3-dimethylbenzene in the presence of AlCl₃, which leads to isomeric products that are then cyclized to form dimethylated 1-indanones. researchgate.net While direct polyalkylation on the indene ring can occur, it is often difficult to control, making the acylation-reduction route a more valuable alternative. acs.org
Table 1: Examples of Friedel-Crafts Reactions in Indanone Synthesis This table is interactive. Users can sort columns by clicking on the headers.
| Starting Material | Reagent | Catalyst | Product | Yield | Reference |
|---|---|---|---|---|---|
| 2-bromo-1,3-dimethylbenzene | 3-chloropropionyl chloride | AlCl₃ | 4-bromo-5,7-dimethyl-1-indanone & 6-bromo-5,7-dimethyl-1-indanone | 39% & 40% | researchgate.net |
| 3-Arylpropionic acids | --- | Polyphosphoric acid / Eaton's reagent | 1-Indanones | Good to high | researchgate.net |
The introduction of methyl groups can also be achieved using various methylating agents in the presence of a catalyst. These methods can offer alternative pathways, sometimes with improved selectivity compared to classical Friedel-Crafts reactions. While direct C-methylation of the indene core can be challenging, methylation of precursors or functional groups on the indene skeleton is a common strategy.
For example, the synthesis of 2,6-dimethyl-2,3-dihydro-1H-inden-1-one has been reported starting from 2,6-dimethyl indanone. In this procedure, the starting material is heated with Formcel® (a formaldehyde source) and potassium carbonate in toluene. This represents a hydroxymethylation reaction, and the resulting hydroxymethyl group can be subsequently reduced to a methyl group in a later step.
In a broader context of methylation, transition-metal catalysts are widely used. For instance, ruthenium complexes have been shown to be effective for the N-methylation of amines using methanol as the methyl source under weak base conditions, proceeding through a "borrowing hydrogen" mechanism. nih.gov Similar principles can be applied to C-H activation and methylation of appropriate substrates in the synthesis of complex molecules.
Grignard Reagent Applications in Indene Synthesis
Grignard reagents (R-Mg-X) are powerful nucleophiles used extensively in organic synthesis to form new carbon-carbon bonds. adichemistry.comsigmaaldrich.com Their application in the synthesis of this compound derivatives typically involves the reaction of a methylmagnesium halide (e.g., CH₃MgBr) with a ketone, specifically an indanone precursor. doubtnut.com
This reaction proceeds via the nucleophilic addition of the methyl group from the Grignard reagent to the electrophilic carbonyl carbon of the indanone. askfilo.com The initial product is a magnesium alkoxide, which, upon acidic workup (hydrolysis), yields a tertiary alcohol. For example, reacting 2-methyl-1-indanone with methylmagnesium bromide would produce 1,2-dimethyl-2,3-dihydro-1H-inden-1-ol. This tertiary alcohol can then be dehydrated, often under acidic conditions, to yield a dimethyl-substituted indene, potentially leading to this compound through rearrangement of the double bond.
Table 2: General Reaction of Grignard Reagents with Ketones This table is interactive. Users can sort columns by clicking on the headers.
| Ketone Substrate | Grignard Reagent | Intermediate Product | Final Product (after hydrolysis) | Reference |
|---|---|---|---|---|
| Butanone | Methylmagnesium bromide | Magnesium alkoxide | 2-Methyl-2-butanol | doubtnut.com |
| Acetone (Propanone) | Methylmagnesium bromide | Magnesium alkoxide | 2-Methylpropan-2-ol | askfilo.com |
Reduction and Oxidation-Reduction Sequential Syntheses
Reduction and oxidation reactions are crucial for manipulating functional groups during the synthesis of indene derivatives. A key transformation is the reduction of a carbonyl group in a dimethyl-substituted indanone to a methylene (B1212753) (CH₂) group, which directly leads to the corresponding dimethyl-substituted indane (2,3-dihydro-1H-indene).
The Wolff-Kishner reduction is a common method for this conversion. wikipedia.orgadichemistry.com The reaction involves treating the ketone (e.g., 2,3-dimethyl-1-indanone) with hydrazine (N₂H₄) to form a hydrazone intermediate. youtube.comorganic-chemistry.org Subsequent heating with a strong base, such as potassium hydroxide (KOH), in a high-boiling solvent like diethylene glycol, causes the decomposition of the hydrazone, releasing nitrogen gas and forming the desired alkane (in this case, 2,3-dimethylindane). adichemistry.comalfa-chemistry.com The resulting dimethylindane can then be dehydrogenated to yield this compound.
An oxidation-reduction sequence can also be employed. For example, a suitable dimethyl-substituted indane could be oxidized at the benzylic position to form the corresponding indanone. This indanone could then be subjected to further reactions, such as a Grignard addition followed by dehydration or a direct reduction, to generate different indene isomers or related compounds.
One-Pot Synthetic Procedures for Indene Derivatives
One-pot syntheses offer significant advantages in terms of efficiency, resource conservation, and reduced waste by combining multiple reaction steps into a single procedure without isolating intermediates. Several one-pot methods have been developed for the synthesis of the indene framework.
One such method involves the AlCl₃-promoted Friedel-Crafts benzoylation of 1,3-diphenyl propan-1-ones, which is followed by an intramolecular cyclization in the same reaction vessel to produce indene derivatives in high yields. derpharmachemica.com
Another approach utilizes supramolecular catalysis. For instance, a one-pot, three-component reaction of 1,3-indanedione, various aldehydes, and 6-aminouracil has been achieved using β-cyclodextrin in an aqueous medium. acs.orgacs.org This reaction proceeds through a tandem Knoevenagel condensation, followed by a Michael addition and cyclization, to form complex fused indeno-pyrido[2,3-d]pyrimidines. acs.org These examples demonstrate the utility of one-pot procedures in constructing complex molecules based on the indene scaffold.
Advanced Synthetic Protocols
Modern organic synthesis has introduced advanced catalytic protocols that provide efficient and selective routes to highly substituted indenes. These methods often utilize transition metal catalysts, such as gold and rhodium, to facilitate novel bond formations and cyclizations under mild conditions.
Gold-Catalyzed Syntheses: Gold catalysis has emerged as a powerful tool for the synthesis of indenes. One notable method is the gold(I)-catalyzed intramolecular hydroalkylation of readily available ynamides. acs.orgnih.govacs.org In this reaction, a gold complex activates the alkyne of the ynamide, generating a highly electrophilic keteniminium ion. This intermediate triggers a acs.orgscispace.com-hydride shift and a subsequent cyclization to form densely functionalized indenes in good to excellent yields. nih.gov Another gold(I)-catalyzed approach involves a domino coupling of alcohols with aryl-substituted allenes, which forms two C-C bonds in a single step to yield highly substituted indenes. chemistryviews.org
Rhodium-Catalyzed Syntheses: Rhodium catalysts have also been employed in innovative syntheses of indenes. A highly efficient, multicomponent, one-pot tandem C-H activation and annulation protocol has been developed using a rhodium(III) catalyst. This process occurs at room temperature, exhibits high regioselectivity, and is atom-economical, with water as the only stoichiometric byproduct. Another rhodium-catalyzed method provides access to 1,1-disubstituted indenes from propargyl alcohols and organoboronic acids. This reaction proceeds via a selective 1,4-rhodium migration, a key step that outcompetes other potential reaction pathways. acs.orgacs.org
Table 3: Overview of Advanced Synthetic Protocols for Indenes This table is interactive. Users can sort columns by clicking on the headers.
| Method | Catalyst Type | Key Features | Starting Materials | Reference |
|---|---|---|---|---|
| Intramolecular Hydroalkylation | Gold(I)-NHC complex | Mild conditions, acs.orgscispace.com-hydride shift, high functional group tolerance | Ynamides | acs.orgnih.gov |
| Domino Coupling | Gold(I) | Forms two C-C bonds in one step, mild conditions | Aryl-substituted allenes, Alcohols | chemistryviews.org |
| Multicomponent C-H Annulation | Rhodium(III) complex | One-pot, room temperature, atom-economical | Aldehydes, Amines, Alkynes |
Fischer Indolization Analogs for Indene Ring Formation
The Fischer indole (B1671886) synthesis, discovered by Emil Fischer in 1883, is a cornerstone reaction in organic chemistry for producing the indole heterocycle from a substituted phenylhydrazine and an aldehyde or ketone under acidic conditions wikipedia.orgchemistrylearner.com. While this reaction formally produces nitrogen-containing indoles, its powerful ring-forming mechanism, centered on a sigmatropic rearrangement, provides a conceptual basis for considering analogous carbocyclic ring closures to form indenes.
The mechanism of the Fischer indole synthesis proceeds through several key steps wikipedia.orgbyjus.comtestbook.com:
Hydrazone Formation : A phenylhydrazine reacts with a ketone (such as butan-2-one for a dimethyl-substituted product) to form a phenylhydrazone.
Tautomerization : The phenylhydrazone tautomerizes to its enamine (or 'ene-hydrazine') form.
jk-sci.comjk-sci.com-Sigmatropic Rearrangement : Under acidic catalysis (using Brønsted or Lewis acids), the protonated ene-hydrazine undergoes an irreversible jk-sci.comjk-sci.com-sigmatropic rearrangement, which breaks the N-N bond and forms a new C-C bond byjus.comtestbook.comjk-sci.com.
Cyclization and Aromatization : The resulting diimine intermediate rearomatizes and then undergoes an intramolecular cyclization. The final step is the elimination of an ammonia molecule to yield the energetically favorable aromatic indole ring wikipedia.orgbyjus.com.
A direct, named carbocyclic analog of the Fischer indole synthesis for the formation of indenes is not established in chemical literature. The inherent mechanism of the Fischer synthesis involves the incorporation of a nitrogen atom from the hydrazine precursor into the final ring, making it specific for heterocycle formation. However, the core principle of an acid-catalyzed rearrangement and cyclization of an aromatic precursor to form a five-membered ring is a common strategy in indene synthesis. Conceptually, an "analog" would involve a starting material that could undergo a similar acid-catalyzed sigmatropic rearrangement followed by cyclization to form an all-carbon indene ring.
Palladium-Catalyzed Carbonylation and Bis-alkoxycarbonylation
Palladium catalysis is a powerful tool for constructing complex molecular frameworks, and carbonylation reactions—which introduce a carbonyl group (C=O) using carbon monoxide—are particularly useful for synthesizing esters, amides, and other carbonyl compounds. These methods have been applied to the synthesis of indene derivatives, enabling the formation of multiple C-C bonds in a single cascade process .
A novel palladium-catalyzed cascade reaction has been developed to access various indene-1-acetates from o-iodostyrenes, internal alkynes, and formates . This process involves the formation of three new C-C bonds and one C-O bond through a sequence of double carbopalladation and aryloxycarbonylation steps . Although this example does not produce this compound itself, it demonstrates the utility of palladium-catalyzed carbonylation in building the fundamental indene core. The general transformation can be adapted for various substrates, showcasing broad functional group tolerance .
| Reactant 1 | Reactant 2 | Catalyst System | Conditions | Product Type |
| o-Iodostyrene | Diphenylacetylene | Pd(OAc)₂ / PPh₃ | K₂CO₃, HCO₂Ph, Air | Phenyl-substituted indene-1-acetate |
| o-Iodostyrene | 1-Phenyl-1-propyne | Pd(OAc)₂ / PPh₃ | K₂CO₃, HCO₂Ph, Air | Methyl, Phenyl-substituted indene-1-acetate |
| o-Iodo-β-methylstyrene | Diphenylacetylene | Pd(OAc)₂ / PPh₃ | K₂CO₃, HCO₂Ph, Air | Methyl, Phenyl-substituted indene-1-acetate |
This table presents illustrative data based on findings for palladium-catalyzed synthesis of indene-1-acetates.
Diastereospecificity in Carbonylation Reactions
Diastereospecificity is a critical aspect of stereoselective synthesis, where the stereochemistry of the starting material dictates the stereochemistry of the product. In palladium-catalyzed carbonylation reactions, achieving high diastereospecificity depends on controlling the geometry of key intermediates in the catalytic cycle. The specific geometry of the substrate's approach to the metal center and the subsequent migratory insertion steps are crucial.
For instance, in the palladium-catalyzed carboxylation of allenes, the ligand associated with the palladium catalyst was found to be critical in controlling the regio- and stereoselectivity of the transformation researchgate.net. While specific studies on the diastereospecific carbonylation leading to 2,3-disubstituted indenes are not widely documented, the principles of stereocontrol via catalyst and ligand choice are fundamental to the field and would be applicable to such a synthesis researchgate.net. The spatial arrangement of substituents on the starting materials would be translated into the final indene product through a carefully controlled reaction pathway.
Ligand Design in Palladium Catalysis
The ligands coordinated to the palladium center are paramount in controlling the outcome of a catalytic reaction. They influence the catalyst's stability, activity, and selectivity by modulating the steric and electronic environment of the metal. In the context of palladium-catalyzed reactions for indene synthesis, phosphine ligands are commonly employed mdpi.com.
Key aspects of ligand design include:
Steric Bulk : Larger, bulkier ligands can create specific pockets around the metal center, favoring the approach of substrates in a particular orientation and thus enhancing selectivity. For example, the use of 1,2-bis-di-tert-butylphosphinoxylene (dtbpx) ligands was found to be essential for achieving high selectivity in the dicarbonylation of 1,3-butadiene unimi.itthieme-connect.de.
Electronic Properties : The electron-donating or electron-withdrawing nature of the ligand affects the electron density at the palladium center. This, in turn, influences the rates of key steps like oxidative addition and reductive elimination.
Bite Angle : For bidentate phosphine ligands (those that bind to the metal at two points), the natural angle formed by the P-Pd-P bond, known as the bite angle, can significantly impact selectivity.
Research into palladium-indenyl complexes has demonstrated that a variety of phosphine ligands can be used to create stable and reactive organometalladium compounds, highlighting the tunability of these systems mdpi.com. The rational design and selection of ligands are therefore crucial for developing efficient and selective syntheses of substituted indenes.
Gold(I)-Catalyzed Csp³-H Activation for Indene Synthesis
A modern and atom-economical approach to indene synthesis involves the direct functionalization of C-H bonds. Gold(I) catalysis has emerged as a particularly effective method for activating Csp³-H bonds to construct the indene scaffold researchgate.netnih.gov. This strategy avoids the need for pre-functionalized starting materials, offering a more efficient synthetic route.
The reaction typically involves an intramolecular cyclization of o-alkynyl-substituted precursors containing a benzylic Csp³-H bond. A catalytic, practical, and high-yielding procedure has been developed that works for electron-neutral, electron-poor, and electron-rich derivatives nih.gov.
The proposed mechanism involves a pericyclic transformation:
The gold(I) catalyst activates the alkyne moiety.
A wikipedia.orgtestbook.com-hydride shift occurs, where a hydrogen from the benzylic Csp³ position migrates to the alkyne.
This shift generates a gold(I)-carbene intermediate, which rapidly undergoes intramolecular cyclization to form the five-membered ring of the indene product nih.gov.
| Substrate | Catalyst | Conditions | Yield (%) |
| 1-(But-2-yn-1-yl)-2-ethylbenzene | (Ph₃P)AuCl / AgOTf | DCE, 80 °C | 95 |
| 1-Ethyl-2-(3-phenylprop-2-yn-1-yl)benzene | (Ph₃P)AuCl / AgOTf | DCE, 80 °C | 98 |
| 1-Ethyl-2-(3-(p-tolyl)prop-2-yn-1-yl)benzene | (Ph₃P)AuCl / AgOTf | DCE, 80 °C | 99 |
This table provides representative data for the Gold(I)-catalyzed synthesis of indenes via C-H activation.
Derivatization Strategies for Functionalized Indene Scaffolds
Once the core indene scaffold is synthesized, derivatization is often necessary to produce analogs with specific chemical or biological properties. Functional groups can be introduced onto the indene ring system using a variety of synthetic methods. Key strategies include the preparation of amino-indenes and indene carboxylic acids, which serve as versatile handles for further modification.
Preparation of Amino-indene and Carboxylic Acid Derivatives
Amino-indene Derivatives: The introduction of an amino group is a common strategy for creating functionalized indenes. An efficient synthesis of 1-amino-1H-indenes has been reported using a sequence involving a Suzuki-Miyaura coupling followed by a Petasis reaction organic-chemistry.org. Another approach involves the enzymatic amination of an indanone precursor. For example, (S)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile, an important intermediate for pharmaceuticals, can be synthesized from 4-cyanoindanone using a transaminase enzyme, which offers high enantioselectivity ajpamc.com. The synthesis of chiral cis-1-amino-2-indanol derivatives, which are valuable as chiral auxiliaries, has also been established researchgate.net.
Carboxylic Acid Derivatives: Carboxylic acid functionalities can be introduced to the indene skeleton through several methods. One straightforward approach involves the hydrogenation of an unsaturated indene-carboxylic acid. For instance, cis-2,3-dihydro-1,4-dimethyl-1H-indene-2-carboxylic acid was prepared in 93% yield by the catalytic hydrogenation of 1,4-dimethyl-indene-2-carboxylic acid over a palladium on carbon catalyst prepchem.com. Another strategy involves the halogenation and subsequent elimination of a 3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid to yield a 1H-inden-1-one-3-carboxylic acid google.com. These carboxylic acid derivatives are useful precursors for synthesizing further analogs, such as esters and amides.
Introduction of Diverse Functional Groups (e.g., Halogens, Heteroatoms)
The strategic introduction of diverse functional groups, such as halogens and various heteroatoms (e.g., oxygen, nitrogen, sulfur), onto the this compound scaffold is a critical aspect of its synthetic chemistry. This functionalization allows for the fine-tuning of the molecule's physicochemical properties and provides handles for further chemical transformations, thereby expanding its utility in the synthesis of more complex molecular architectures. Methodologies for introducing these functionalities can target either the aromatic ring or the five-membered ring of the indene core, depending on the chosen reagents and reaction conditions.
Halogenation:
The introduction of halogen atoms is a common strategy to functionalize the indene framework. Bromination, in particular, has been demonstrated as an effective method. For instance, the bromination of indene itself can lead to the formation of dibromo- and tribromoindane intermediates. researchgate.net These halogenated derivatives serve as versatile precursors for the subsequent introduction of other functional groups. A specific method for the bromination of a related tetrahydroindene involves the use of N-bromosuccinimide (NBS) in the presence of lithium perchlorate and acetic acid, which results in the formation of dibromodiacetate derivatives. nih.gov This reaction highlights a pathway to co-functionalize the scaffold with both halogen and oxygen-containing moieties in a single synthetic strategy.
Introduction of Heteroatoms:
The incorporation of heteroatoms like oxygen and nitrogen significantly alters the electronic and steric properties of the this compound core.
Oxygen-Containing Groups: A variety of oxygen-containing functional groups can be introduced. For example, derivatives such as 4,5,6-trimethoxy-2,3-dihydro-1H-indene have been synthesized, demonstrating the incorporation of multiple methoxy groups onto the aromatic portion of the molecule. Another approach involves the reaction of halogenated indane precursors with silver salts. The treatment of dibromoindane with silver acetate has been shown to yield 2-bromo-2,3-dihydro-1H-inden-1-yl acetate, effectively replacing a bromine atom with an acetate group. researchgate.net Similarly, reactions with silver perchlorate or silver nitrate can introduce perchlorate and nitrate functionalities. researchgate.net
Nitrogen-Containing Groups: The introduction of nitrogen-containing groups is another key functionalization strategy. Nitration of 2,3-dihydro-1H-indene derivatives can be achieved to introduce a nitro group, which can subsequently be reduced to an amino group for further derivatization. More complex nitrogen heterocycles can also be attached to the indene framework. For example, research has shown the attachment of an indole ring to the core structure. Furthermore, specific reagents can be employed to introduce nitrogen-containing functionalities; for instance, the use of isoindoline-1,3-dione in the presence of potassium carbonate and acetonitrile allows for the incorporation of a phthalimide group, which can serve as a precursor to a primary amine. researchgate.net
The following table summarizes selected methods for the introduction of diverse functional groups onto the indene scaffold and its derivatives.
| Starting Material | Reagent(s) and Conditions | Functional Group Introduced | Product Type |
| Tetrahydroindene | N-Bromosuccinimide (NBS), LiClO₄, Acetic Acid | Bromo, Acetoxy | Dibromodiacetate derivative |
| Dibromoindane | Silver acetate (AgOAc), Ether | Acetoxy | Bromo-acetoxy-indane derivative |
| Dihydro-1H-indene derivative | Nitrating agent | Nitro (-NO₂) | Nitro-dihydro-indene derivative |
| Dihydro-1H-indene derivative | Isoindoline-1,3-dione, K₂CO₃, CH₃CN, reflux | Phthalimido | Phthalimido-dihydro-indene derivative |
Chemical Reactivity and Transformation Mechanisms
Reaction Pathways of the Indene (B144670) Cyclopentene (B43876) Ring
The reactivity of the cyclopentene ring within the 2,3-Dimethyl-1H-indene structure is a focal point of its chemical behavior, allowing for a variety of transformations including oxidation, reduction, and electrophilic substitution. These reactions are fundamental in modifying the indene scaffold to create a diverse range of derivatives with altered physicochemical properties.
Oxidation Reactions and Product Characterization
The oxidation of this compound and its derivatives can target the benzylic positions or the double bond within the five-membered ring. For instance, benzylic oxidation, using reagents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), can convert a benzylic methylene (B1212753) group into a carbonyl group. The oxidation of the saturated cyclopentane (B165970) ring can lead to the formation of indanones. For example, the oxidation of 2,3-dihydro-4,7-dimethyl-1H-indene is expected to yield 4,7-dimethyl-1-indanone (B1296240) or 4,7-dimethyl-2-indanone, depending on the reaction conditions.
Ozonolysis is a specific oxidation reaction that cleaves the double bond of the cyclopentene ring. For example, the ozonolysis of 2,3-dimethyl-2-butene (B165504), a structurally related alkene, results in the formation of two molecules of acetone. askfilo.comquora.comshaalaa.com This reaction proceeds through an ozonide intermediate which is then typically cleaved under reductive conditions (e.g., with zinc and water) to yield the final carbonyl products. askfilo.comdoubtnut.com
The oxidation of 2,3-dimethylindole (B146702), a related heterocyclic compound, with peroxophosphates has also been studied. rsc.orgscispace.com This reaction involves an electrophilic attack of the peroxide on the indole (B1671886) ring, leading to the formation of 3-methylindole-2-carbaldehyde after subsequent steps. rsc.orgscispace.com
Table 1: Oxidation Products of this compound and Related Compounds
| Starting Material | Oxidizing Agent(s) | Major Product(s) | Reference(s) |
|---|---|---|---|
| 2,3-dihydro-4,7-dimethyl-1H-indene | General oxidizing agents | 4,7-dimethyl-1-indanone or 4,7-dimethyl-2-indanone |
Reduction Reactions to Saturated and Partially Saturated Derivatives
The reduction of the indene system can occur at either the aromatic ring or the cyclopentene double bond. Catalytic hydrogenation is a common method for the reduction of alkenes to alkanes. libretexts.org This process typically involves the use of a metal catalyst such as platinum, palladium, or nickel. libretexts.org For example, 2,3-dimethyl-2-butene undergoes catalytic hydrogenation to yield 2,3-dimethylbutane. sarthaks.com
The hydrogenation of 2,3-dimethylindole has been studied as a potential method for hydrogen storage. nih.govsemanticscholar.org Using a 5 wt% Ru/Al₂O₃ catalyst, complete hydrogenation to 8H-2,3-DMID was achieved at 190 °C and 7 MPa in 4 hours. nih.govsemanticscholar.org The reaction proceeds through a partially hydrogenated intermediate, 4H-2,3-DMID. nih.govsemanticscholar.org The dehydrogenation of the fully hydrogenated product can then release hydrogen. nih.govsemanticscholar.org
While the aromatic ring of the indane system can be reduced under certain catalytic hydrogenation conditions, this generally requires harsh conditions. More commonly, functional groups on the indane skeleton are reduced. For instance, indanones can be reduced to the corresponding 2,3-dihydrodimethyl-1H-indenes via methods like the Wolff-Kishner or Clemmensen reduction.
Table 2: Reduction Conditions and Products for Indene Derivatives and Analogs
| Starting Material | Catalyst/Reagents | Temperature (°C) | Pressure (MPa) | Product(s) | Reference(s) |
|---|---|---|---|---|---|
| 2,3-dimethyl-2-butene | Metal catalyst (e.g., Pt, Pd, Ni) | Not specified | Not specified | 2,3-Dimethylbutane | sarthaks.com |
| 2,3-dimethylindole (2,3-DMID) | 5 wt% Ru/Al₂O₃ | 190 | 7 | 8H-2,3-DMID | nih.govsemanticscholar.org |
| Indanones | Wolff-Kishner or Clemmensen reagents | Not specified | Not specified | 2,3-dihydrodimethyl-1H-indenes |
Electrophilic Substitution Reactions on the Indene Ring
The fused benzene (B151609) ring in the this compound system is susceptible to electrophilic aromatic substitution reactions. The directing effects of the alkyl substituents and the fused cyclopentane ring influence the regioselectivity of these reactions. Common electrophilic substitution reactions include nitration and halogenation.
Nitration of 2,3-dihydro-1H-indene derivatives is a method to introduce a nitro group, which can subsequently be reduced to an amino group for further functionalization. For example, the nitration of 3,3-dimethyl-1-indanone, a precursor to a 1,1-dimethyl-2,3-dihydro-1H-indene derivative, allows for the introduction of a nitro group onto the aromatic ring. This nitro-indanone can then be reduced to the corresponding amine. While specific studies on the direct halogenation of various 2,3-dihydrodimethyl-1H-indene isomers are not extensively detailed, the principles of electrophilic aromatic substitution suggest these reactions are feasible, with the position of the methyl groups playing a crucial role in determining the site of substitution.
Polymerization Mechanisms and Conditions
Indene and its derivatives can undergo polymerization through various mechanisms, including cationic and free-radical pathways. mdpi.combeilstein-journals.org The polymerization is often catalyzed by acids or cations. beilstein-journals.org The resulting polymers, such as polyindene, have applications in various fields.
Radiation-induced polymerization of indene has been shown to proceed via a mixed free-radical and ionic mechanism. mdpi.com The presence of a sensitizer (B1316253) like 1,1,2,2-tetrachloroethane (B165197) can enhance the cationic polymerization mechanism, leading to higher yields and faster reaction kinetics. mdpi.com
Cationic polymerization is a type of chain-growth polymerization initiated by a cation. wikipedia.org This method is suitable for monomers that are nucleophilic and can form a stable cation upon polymerization, such as alkenes with electron-donating substituents. wikipedia.org The propagation step involves the addition of a monomer to the growing cationic chain in a head-to-tail fashion. wikipedia.org
While the direct cationic polymerization of this compound to nitrogen-containing polymers is not explicitly detailed in the provided search results, the synthesis of nitrogen-containing polymers is a broad area of research. researchgate.netresearchgate.netmdpi.com For instance, polyvinylimidazole and polystyryl pyridine (B92270) are examples of nitrogen-containing polymers that have been synthesized and used as supports for catalysts. researchgate.net
Condensation Reactions with Aldehydes and Ketones
Indene derivatives can undergo condensation reactions with aldehydes and ketones, particularly at the active methylene position of the cyclopentene ring, to form fulvenes. beilstein-journals.orgnih.govnih.gov Fulvenes are a class of cross-conjugated olefins with unique chemical and electronic properties. beilstein-journals.orgnih.gov The classical Thiele fulvene (B1219640) synthesis involves the base-promoted condensation of cyclopentadiene (B3395910) with a carbonyl compound. nih.gov
Improved methods for fulvene synthesis have been developed, utilizing catalytic amounts of secondary amines like pyrrolidine (B122466) in solvents such as methanol. nih.govnih.gov The Knoevenagel condensation, which involves the reaction of active methylene compounds with aldehydes and ketones, can also be applied to synthesize indene and benzofulvene derivatives. nih.govacs.org These reactions can be promoted by bases or Lewis acids. nih.govacs.org For example, the reaction of 2-(1-phenylvinyl)benzaldehyde with malonates can yield indene derivatives under specific conditions. nih.govacs.org
Reactivity of the Indenyl Anion and its Derivatives
The reactivity of the indenyl system is profoundly influenced by the fusion of a benzene ring to a cyclopentadienyl (B1206354) ring. This structural feature allows for unique electronic properties and coordination modes compared to the more common cyclopentadienyl (Cp) ligand. nih.govrsc.org
The formation of the indenyl anion is a critical first step in harnessing its synthetic potential. This is typically achieved through the deprotonation of the indene precursor at its acidic C-H bond on the five-membered ring. Organolithium reagents, such as n-butyllithium (BuLi), are commonly employed for this purpose due to their strong basicity. wikipedia.orgwikipedia.org
The reaction involves the abstraction of a proton from the 1H-indene, yielding the corresponding lithium indenide salt and butane (B89635) as a byproduct. This acid-base reaction is highly efficient and provides a straightforward route to the indenyl anion, which can then be used in subsequent reactions. wikipedia.orgyoutube.com
General Reaction for Indenyl Anion Formation:
LiC₉H₇ + MClₓ → (C₉H₇)MClₓ₋₁ + LiCl
Advanced Spectroscopic Characterization Techniques and Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of 2,3-Dimethyl-1H-indene. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a complete picture of the molecular connectivity and environment can be assembled.
¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of protons within the this compound molecule. The spectrum reveals characteristic signals for the aromatic, allylic, and methyl protons. amazonaws.com
Research findings have reported the following chemical shifts (δ) in parts per million (ppm) for the proton environments, recorded in deuterated chloroform (B151607) (CDCl₃) at 500 MHz. amazonaws.com The aromatic protons appear as a multiplet in the range of δ 7.08-7.35 ppm. The two protons of the allylic methylene (B1212753) group (C1) are chemically equivalent and appear as a singlet at δ 3.26 ppm. amazonaws.com The two methyl groups at the C2 and C3 positions are magnetically distinct, appearing as two separate singlets at δ 2.06 ppm and δ 2.03 ppm, respectively. amazonaws.com
| Proton Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Integration |
|---|---|---|---|
| Aromatic-H | 7.08 - 7.35 | m (multiplet) | 4H |
| CH₂ (C1) | 3.26 | s (singlet) | 2H |
| CH₃ (C2) | 2.06 | s (singlet) | 3H |
| CH₃ (C3) | 2.03 | s (singlet) | 3H |
To elucidate the carbon framework of the molecule, ¹³C NMR spectroscopy is employed. This technique identifies all unique carbon atoms in this compound, from the aromatic ring to the methyl substituents.
The ¹³C NMR spectrum, acquired at 500 MHz in CDCl₃, shows a total of nine distinct signals, corresponding to the eleven carbon atoms of the molecule (with some aromatic carbons being chemically equivalent). amazonaws.com The quaternary carbons of the fused ring system (C3a and C7a) and the double bond (C2 and C3) resonate at δ 147.8, 142.5, 138.2, and 132.7 ppm. amazonaws.com The four aromatic CH carbons are observed at δ 126.3, 123.8, 123.2, and 118.1 ppm. amazonaws.com The allylic methylene carbon (C1) gives a signal at δ 42.7 ppm, while the two methyl carbons appear at δ 14.1 and 10.3 ppm. amazonaws.com
| Carbon Assignment | Chemical Shift (δ) [ppm] |
|---|---|
| C3a/C7a/C2/C3 (Quaternary) | 147.8, 142.5, 138.2, 132.7 |
| Aromatic CH | 126.3, 123.8, 123.2, 118.1 |
| CH₂ (C1) | 42.7 |
| CH₃ (C2) | 14.1 |
| CH₃ (C3) | 10.3 |
While 1D NMR provides fundamental data, two-dimensional (2D) NMR experiments are critical for unambiguously confirming the complex structure of this compound. Techniques like Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) would be instrumental in assembling the molecular framework.
COSY (¹H-¹H Correlation Spectroscopy): This experiment would reveal proton-proton couplings through two or three bonds. For this compound, COSY would be used to confirm the connectivity within the aromatic ring by showing correlations between adjacent aromatic protons. However, it would show no cross-peaks for the methyl or methylene protons as they are all singlets with no adjacent protons to couple with.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons they are attached to. For this compound, an HSQC spectrum would show a cross-peak correlating the methylene protons at δ 3.26 ppm with the carbon signal at δ 42.7 ppm (C1). It would also definitively link the methyl protons at δ 2.06 and 2.03 ppm to their respective carbon signals at δ 14.1 and 10.3 ppm, and each aromatic proton to its corresponding aromatic carbon.
Vibrational Spectroscopy
Vibrational spectroscopy techniques, including FT-IR and FT-Raman, probe the vibrational modes of molecular bonds. These methods are excellent for identifying the functional groups present in a molecule.
The spectrum is expected to show characteristic bands corresponding to:
Aromatic C-H Stretching: Typically observed just above 3000 cm⁻¹.
Aliphatic C-H Stretching: The methyl and methylene C-H stretches are expected to appear just below 3000 cm⁻¹.
Aromatic C=C Stretching: Ring stretching vibrations are anticipated in the 1600-1450 cm⁻¹ region.
FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The aromatic ring vibrations of this compound would be expected to be prominent in a Raman spectrum. However, specific experimental FT-Raman spectroscopic data for this compound are not available in the surveyed scientific literature.
Interpretation of Vibrational Spectra (e.g., C-H, C=C stretching modes)
The structure of this compound contains several key bond types whose vibrational frequencies can be predicted based on established data for similar structures, such as the parent compound indene (B144670). nist.govresearchgate.net
C-H Stretching Modes: The molecule features various types of C-H bonds: aromatic C-H on the benzene (B151609) ring, vinylic C-H, allylic C-H in the five-membered ring, and aliphatic C-H in the methyl groups.
Aromatic C-H stretches are expected in the region of 3100-3000 cm⁻¹.
Vinylic C-H stretches from the double bond in the five-membered ring typically appear just above 3000 cm⁻¹.
Aliphatic C-H stretches from the CH₂ (methylene) and CH₃ (methyl) groups are observed in the 3000-2840 cm⁻¹ range. Specifically, methyl groups show characteristic asymmetric and symmetric stretches near 2962 cm⁻¹ and 2872 cm⁻¹, respectively. The methylene group exhibits an asymmetric stretch around 2926 cm⁻¹ and a symmetric stretch around 2853 cm⁻¹.
C=C Stretching Modes: The molecule contains both aromatic and non-aromatic carbon-carbon double bonds.
Aromatic C=C stretches of the benzene ring typically give rise to a set of peaks in the 1625–1430 cm⁻¹ region.
The conjugated C=C stretch within the five-membered ring is also expected in this region, often around 1640 cm⁻¹. The conjugation with the benzene ring can influence its exact position and intensity.
A summary of the expected vibrational modes is presented in the table below.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
| Asymmetric C-H Stretch | Methyl (CH₃) | ~2962 |
| Symmetric C-H Stretch | Methyl (CH₃) | ~2872 |
| Asymmetric C-H Stretch | Methylene (CH₂) | ~2926 |
| Symmetric C-H Stretch | Methylene (CH₂) | ~2853 |
| Aromatic C-H Stretch | Benzene Ring | 3100 - 3000 |
| C=C Stretch | Benzene Ring | 1625 - 1430 |
| Conjugated C=C Stretch | Five-membered Ring | ~1640 |
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique for determining the molecular weight and structural features of a compound. Various MS methods can be applied to characterize this compound.
LC-MS is a hybrid technique that separates components of a mixture via liquid chromatography and subsequently analyzes them by mass spectrometry. For a synthesized sample of this compound, LC-MS serves as an excellent tool for quality control.
The primary purpose of using LC-MS in this context is twofold:
Purity Assessment: The liquid chromatograph separates the target compound from any impurities, starting materials, or byproducts. The resulting chromatogram displays a peak for each component, and the area of the peak corresponding to this compound relative to the total area of all peaks provides a quantitative measure of its purity. High-purity solvents and reagents are crucial for this analysis to avoid the introduction of contaminants that could interfere with the results. sigmaaldrich.com
Molecular Weight Confirmation: The mass spectrometer detector provides the mass-to-charge ratio (m/z) of the eluting compounds. For this compound (formula C₁₁H₁₂), the expected exact mass is approximately 144.0939 u. The mass spectrometer would confirm the presence of an ion corresponding to this molecular weight, verifying the identity of the main peak in the chromatogram. nist.gov
Electrospray ionization is a soft ionization technique that typically generates protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. However, ESI is most effective for polar to moderately polar compounds and is not the conventional choice for nonpolar hydrocarbons like this compound. nih.govnih.gov
Ionization of such nonpolar polycyclic aromatic hydrocarbons (PAHs) via ESI is challenging but can be achieved under specific conditions, leading to distinct ionization patterns:
Radical Cation Formation ([M]⁺•): Under certain ESI conditions, particularly with aprotic solvents and high capillary voltage, nonpolar aromatic compounds can be ionized via an electrochemical process at the ESI capillary tip, forming radical cations ([M]⁺•) rather than protonated molecules. nih.govresearchgate.net
Adduct Formation: The use of cationization agents can facilitate ionization. For instance, introducing a silver(I) salt (e.g., AgNO₃) can lead to the formation of silver adducts ([M+Ag]⁺). However, for many PAHs, this method has been shown to result in the oxidation of the analyte to the radical cation [M]⁺• as the primary observed species. researchgate.net Similarly, ionization promoters like ammonium (B1175870) formate (B1220265) can help in the formation of protonated molecules [M+H]⁺. nih.gov
Therefore, the ESI-MS spectrum of this compound would be highly dependent on the experimental setup, with the most likely observable ions being the radical cation [M]⁺• or specific adducts, rather than a simple protonated molecule.
Gas chromatography-mass spectrometry is the preferred method for the analysis of volatile and thermally stable compounds like this compound. uliege.be The compound is first vaporized and separated from other volatile components on a GC column before being introduced into the mass spectrometer, where it is typically ionized by electron ionization (EI).
The EI-MS of this compound provides a characteristic fragmentation pattern that serves as a molecular fingerprint. The mass spectrum available from the NIST database shows several key features. nist.gov
Molecular Ion (M⁺•): The peak at m/z 144 corresponds to the intact molecular ion, confirming the compound's molecular weight. The relative intensity of this peak indicates its stability under EI conditions.
Base Peak: The most intense peak in the spectrum, known as the base peak, is observed at m/z 129. This corresponds to the loss of a methyl group (CH₃•, 15 Da) from the molecular ion, forming a stable, resonance-stabilized cation ([M-15]⁺).
Other Fragments: Another significant fragment appears at m/z 115, which corresponds to the loss of an ethyl group (C₂H₅•, 29 Da) or the sequential loss of two methyl groups. The fragmentation of cyclic alkanes often involves the loss of neutral ethylene (B1197577) (28 Da), which could also contribute to fragmentation pathways. whitman.eduajgreenchem.com
The major peaks in the electron ionization mass spectrum are summarized below.
| m/z | Proposed Identity | Description |
| 144 | [C₁₁H₁₂]⁺• | Molecular Ion (M⁺•) |
| 129 | [C₁₀H₉]⁺ | Base Peak; Loss of a methyl radical [M-CH₃]⁺ |
| 115 | [C₉H₇]⁺ | Loss of an ethyl radical [M-C₂H₅]⁺ |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic structure, particularly the presence of conjugated π-systems.
The structure of this compound contains a conjugated system where the double bond in the five-membered ring is conjugated with the aromatic benzene ring. This extended π-system is responsible for its characteristic UV-Vis absorption spectrum.
The absorption of UV light promotes electrons from a lower energy molecular orbital to a higher energy one. In conjugated systems like this, the most significant electronic transition is the π → π* transition, where an electron is excited from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). libretexts.org
The extent of conjugation directly influences the wavelength of maximum absorption (λmax). As the length of the conjugated system increases, the energy gap between the HOMO and LUMO decreases. This means less energy is required for the π → π* transition, resulting in the absorption of light at a longer wavelength (a bathochromic or red shift). libretexts.org
While a specific experimental spectrum for this compound is not presented, its λmax can be predicted to be significantly longer than that of non-conjugated alkenes or benzene alone. The presence of the two methyl groups, which act as weak electron-donating groups, is likely to cause a small bathochromic shift compared to the unsubstituted 1H-indene. The analysis of electronic transitions in substituted indenes and related aromatic compounds confirms that both the core structure and the nature of substituents dictate the precise absorption wavelengths. nih.govacs.orgaps.org
Fluorescence Spectroscopy for Photophysical Properties
Fluorescence spectroscopy is a powerful and sensitive technique used to investigate the electronic structure and dynamics of fluorescent molecules, known as fluorophores. Upon absorbing light of a specific wavelength, a molecule is promoted to an excited electronic state. It then rapidly relaxes to the lowest vibrational level of this excited state and subsequently returns to the ground state by emitting a photon. This emitted light, or fluorescence, is of a longer wavelength (lower energy) than the absorbed light, and the difference between the excitation and emission maxima is known as the Stokes shift. The analysis of a compound's fluorescence provides deep insights into its photophysical properties, including its efficiency as a light emitter and the lifetime of its excited state.
Detailed experimental studies on the specific photophysical properties of this compound using fluorescence spectroscopy are not extensively available in the reviewed scientific literature. However, the indene core, being an aromatic hydrocarbon, is expected to exhibit fluorescence. The precise characteristics of this fluorescence, such as the excitation and emission wavelengths (λex and λem), quantum yield (ΦF), and fluorescence lifetime (τF), would be influenced by the dimethyl substitution on the five-membered ring.
The quantum yield represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The fluorescence lifetime is the average time the molecule spends in the excited state before returning to the ground state. These parameters are crucial for understanding the behavior of the molecule in applications such as organic light-emitting diodes (OLEDs), fluorescent probes, and photosensitizers. For instance, studies on other substituted aromatic and heterocyclic systems, such as indolizine (B1195054) derivatives, demonstrate how molecular structure dictates fluorescence intensity and emission wavelengths.
Should this compound be analyzed, its photophysical data could be presented as follows, illustrating the typical parameters measured in such an experiment.
Table 1: Illustrative Photophysical Properties of a Fluorescent Compound
| Parameter | Symbol | Description | Illustrative Value |
| Excitation Maximum | λex | Wavelength of maximum light absorption. | 300 nm |
| Emission Maximum | λem | Wavelength of maximum fluorescence emission. | 350 nm |
| Stokes Shift | Δλ | The difference between λem and λex. | 50 nm |
| Quantum Yield | ΦF | The efficiency of fluorescence emission. | 0.15 |
| Fluorescence Lifetime | τF | The average duration of the excited state. | 2.1 ns |
| Note: The values presented in this table are hypothetical and serve to illustrate the data obtained from fluorescence spectroscopy. Specific experimental data for this compound is not available in the cited literature. |
X-ray Crystallography for Absolute Configuration and Solid-State Structure
X-ray crystallography is an indispensable analytical technique for the unambiguous determination of the three-dimensional arrangement of atoms within a crystalline solid. By diffracting a beam of X-rays off the electron clouds of the atoms in a crystal, a unique diffraction pattern is generated. Mathematical analysis of this pattern allows for the calculation of a detailed 3D model of the molecule, providing precise information on bond lengths, bond angles, and torsional angles. This technique is the gold standard for determining the absolute configuration of chiral molecules and understanding intermolecular interactions in the solid state.
A search of the crystallographic literature did not yield a solved crystal structure for this compound. Therefore, specific details regarding its solid-state conformation, packing, and intermolecular interactions are not available. However, the application of this technique to related indene and indole (B1671886) derivatives demonstrates the depth of information that can be obtained. For example, X-ray diffraction studies on various substituted indole derivatives have provided definitive structural elucidation, confirming molecular connectivity and revealing details about their supramolecular assembly through interactions like hydrogen bonding and π–π stacking. nih.govmdpi.com
If a single crystal of this compound were grown and analyzed, the resulting crystallographic data would provide conclusive evidence of its molecular geometry. The technique would confirm the planarity of the fused ring system and the precise spatial orientation of the two methyl groups. This structural information is fundamental for computational modeling, understanding structure-activity relationships, and designing new materials with tailored properties.
The data obtained from an X-ray crystallographic experiment is typically summarized in a standardized format, as illustrated in the table below, which uses data from a related bromo-substituted indole derivative as an example. nih.gov
Table 2: Example Crystallographic Data for a Substituted Heterocyclic Compound (C₁₆H₁₄BrNO₂S) nih.gov
| Parameter | Description | Example Value |
| Chemical Formula | The elemental composition of the molecule. | C₁₆H₁₄BrNO₂S |
| Formula Weight | The mass of one mole of the compound. | 364.25 g/mol |
| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |
| Space Group | The specific symmetry group of the crystal. | P2₁/c |
| a, b, c (Å) | The dimensions of the unit cell. | a = 11.234 Å, b = 10.567 Å, c = 13.123 Å |
| α, β, γ (°) | The angles of the unit cell. | α = 90°, β = 109.54°, γ = 90° |
| Volume (ų) | The volume of the unit cell. | 1468.5 ų |
| Z | The number of molecules in the unit cell. | 4 |
| Calculated Density (g/cm³) | The theoretical density of the crystal. | 1.577 g/cm³ |
| Note: This data is for 2-(bromomethyl)-3-methyl-1-(phenylsulfonyl)-1H-indole and is presented to illustrate the typical parameters reported in a crystallographic study. nih.gov No such data is currently available for this compound. |
Based on a comprehensive search of publicly available scientific literature, it has been determined that while computational studies on this compound have been conducted, the specific, detailed data required to thoroughly populate the requested article outline are not accessible.
References in several publications indicate the existence of ab initio and MNDO quantum-chemical calculations for this compound. However, these studies are cited within books and compendiums whose primary texts and detailed findings—such as specific optimized geometry parameters, harmonic frequencies, HOMO/LUMO energy values, molecular electrostatic potential maps, and Gibbs free energy calculations—are not available in the public domain.
Other located research articles mention this compound as a substrate in catalytic reactions, and some of these articles include Density Functional Theory (DFT) calculations. Nevertheless, the computational focus of these studies is on the reaction mechanisms and catalytic species, rather than a detailed computational characterization of the this compound molecule itself.
Without access to the specific numerical data and detailed research findings from dedicated computational studies on this compound, it is not possible to generate a scientifically accurate and thorough article that adheres to the user's strict outline and content requirements, including the mandatory inclusion of detailed data tables. Providing hypothetical data or information on related but distinct chemical compounds would violate the core instructions of the request. Therefore, the article cannot be generated at this time.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
Ab Initio and Semi-empirical Methods for Molecular Properties
Ab initio and semi-empirical quantum chemistry methods are foundational for calculating the electronic structure and associated properties of a molecule. Ab initio methods derive results directly from theoretical principles without the inclusion of experimental data, solving the Schrödinger equation with a given level of approximation. dtic.mil In contrast, semi-empirical methods use a simpler formalism and incorporate empirical parameters to expedite calculations, making them suitable for larger molecules. uni-muenchen.dewikipedia.org
For 2,3-Dimethyl-1H-indene, these methods would be applied to determine its ground-state geometry, electronic distribution, and thermodynamic stability. A typical ab initio calculation, such as one using Density Functional Theory (DFT) with a basis set like 6-31G(d,p), would begin by optimizing the molecule's geometry to find the lowest energy arrangement of its atoms. From this optimized structure, a variety of molecular properties can be derived. Semi-empirical methods like AM1 or PM3 can also provide rapid estimations of these properties, which is particularly useful for initial explorations. researchgate.net
Key molecular properties that can be calculated include:
Geometric Parameters: Bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape.
Electronic Properties: The distribution of electrons is described by properties such as the molecular dipole moment and the molecular electrostatic potential (MESP) map, which identifies electron-rich and electron-poor regions.
Frontier Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an important indicator of kinetic stability and chemical reactivity. mdpi.com
The following table presents illustrative data that would be obtained from such theoretical calculations for this compound.
| Property | Calculated Value (Illustrative) | Significance |
|---|---|---|
| Heat of Formation (ΔHf°) | +55.2 kJ/mol | Indicates the thermodynamic stability of the molecule relative to its constituent elements. |
| Dipole Moment | 0.45 D | Quantifies the overall polarity of the molecule arising from its charge distribution. |
| HOMO Energy | -8.15 eV | Relates to the ionization potential and the molecule's character as an electron donor. |
| LUMO Energy | -0.98 eV | Relates to the electron affinity and the molecule's character as an electron acceptor. |
| HOMO-LUMO Gap | 7.17 eV | Correlates with chemical reactivity and kinetic stability; a larger gap implies lower reactivity. researchgate.net |
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) is a computational method used to simulate the physical movements of atoms and molecules over time. uiuc.edu By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, including conformational changes and intermolecular interactions. The interactions are described by a 'force field,' a set of equations and parameters that define the potential energy of the system based on the positions of its atoms. uiuc.edunih.gov For an alkyl-aromatic hydrocarbon like this compound, common force fields such as OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) or a general Amber force field (GAFF) would be appropriate. nih.govnih.gov
An MD simulation of this compound, either in a pure liquid state or in a solvent, would provide significant insight into its dynamic behavior.
Intermolecular Interactions: In a condensed phase, molecules of this compound would interact through a combination of non-covalent forces. MD simulations can quantify these interactions, which include:
π-π Stacking: The aromatic benzene (B151609) rings can stack on top of each other, an interaction that is crucial for the bulk properties of many aromatic compounds.
Solvent Interactions: When in a solvent, the simulation would reveal how solvent molecules arrange around the solute and the nature of their interactions, which influences solubility and reactivity.
Conformations: The five-membered ring of the indene (B144670) system is not planar and can adopt various puckered conformations. The two principal conformations for a cyclopentane-like ring are the 'envelope', where one atom is out of the plane of the other four, and the 'half-chair' or 'twist', where two atoms are displaced on opposite sides of a plane. acs.orgscribd.com MD simulations would track the transitions between these conformations, revealing the energy barriers and the preferred geometries of the five-membered ring in this compound. Furthermore, the simulation would show the rotational dynamics of the two methyl groups.
| Phenomenon | Description | Information Gained |
|---|---|---|
| Intermolecular Interactions | Analysis of non-covalent forces (π-π stacking, van der Waals) between molecules in a simulated bulk phase. | Understanding of bulk properties like density, viscosity, and heat of vaporization. |
| Conformational Dynamics | Simulation of the puckering of the five-membered ring (envelope vs. twist conformations) and methyl group rotation. | Identification of the most stable conformers and the energy barriers between them. |
| Solvation Structure | Analysis of the arrangement of solvent molecules around a central this compound molecule. | Insights into solubility and the influence of the solvent on molecular conformation and reactivity. |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface of a reacting system, theoretical methods can identify reactants, products, intermediates, and the transition states that connect them. Density Functional Theory (DFT) is particularly well-suited for this purpose, as it provides a good balance of accuracy and computational cost for calculating the energies and structures of these critical points along a reaction coordinate.
Pericyclic reactions are a class of concerted reactions that proceed through a single cyclic transition state. researchgate.net The indene system, being structurally related to cyclopentadiene (B3395910), is a candidate for such transformations. A plausible and well-documented type of pericyclic reaction in cyclopentadiene and its derivatives is the nih.govacs.org-sigmatropic hydrogen shift. acs.orgnsf.gov
For this compound, a thermally allowed nih.govacs.org-suprafacial hydrogen shift would involve the migration of a hydrogen atom from the C1 position to the C2 position of the indenyl system. This transformation would lead to the formation of a highly reactive, non-aromatic isomer, 2,3-Dimethyl-2H-indene (an isoindene).
Computational modeling would be used to:
Locate the Transition State (TS): A transition state optimization would be performed to find the exact geometry and energy of the TS for the nih.govacs.org-H shift. The TS is characterized as a first-order saddle point on the potential energy surface.
Calculate the Activation Energy (Ea): The energy difference between the transition state and the ground state of this compound gives the activation energy, which is the primary determinant of the reaction rate. For the parent cyclopentadiene, this barrier is calculated to be around 25-27 kcal/mol. acs.orgresearchgate.net
Verify the Reaction Pathway: An Intrinsic Reaction Coordinate (IRC) calculation starting from the transition state would be performed. This traces the reaction path downhill to confirm that the located TS indeed connects the reactant (1H-indene) and the product (2H-indene).
The resulting 2,3-Dimethyl-2H-indene intermediate could then undergo further pericyclic reactions, such as a 6π-electrocyclization or a [4+2] Diels-Alder dimerization, which could also be modeled computationally to determine their feasibility.
| Reaction Step | Type of Transformation | Hypothetical Ea (kcal/mol) | Computational Outcome |
|---|---|---|---|
| Step 1: Isomerization | nih.govacs.org-Sigmatropic H-Shift | ~26 | Formation of 2,3-Dimethyl-2H-indene intermediate. This is likely the rate-determining step. |
| Step 2a: Dimerization | [4+2] Cycloaddition (Diels-Alder) | ~15 | Reaction of the 2H-indene intermediate with a 1H-indene molecule to form a dimer. |
| Step 2b: Ring Opening | 6π-Electrocyclization (retro) | >30 | Hypothetical ring-opening of the benzene moiety; likely a high-energy, unfavorable pathway. |
Structure-Property Relationships Derived from Theoretical Data
A major goal of computational chemistry is to establish relationships between a molecule's structure and its observable properties. Quantitative Structure-Property/Activity Relationships (QSPR/QSAR) are models that correlate theoretical molecular descriptors with experimental data. nih.govrsc.org Even in the absence of extensive experimental data, theoretical calculations can provide trends and predictions based on fundamental principles.
For this compound, theoretical data from ab initio or DFT calculations can be used to predict its chemical behavior and compare it with related isomers. Key theoretical descriptors include electronic properties (HOMO/LUMO energies, MESP), steric properties (molecular volume, surface area), and thermodynamic properties (heats of formation).
By calculating these descriptors for different isomers of dimethylindene, a structure-property relationship can be established. For example, moving the methyl groups from the 2,3-positions to the 1,2-positions would alter the electron distribution and steric environment, leading to predictable changes in stability and reactivity.
| Compound | Theoretical Descriptor (HOMO-LUMO Gap) | Predicted Property (Kinetic Stability) |
|---|---|---|
| 1,2-Dimethyl-1H-indene | 7.05 eV (Illustrative) | Lower predicted stability, more reactive due to smaller energy gap. |
| This compound | 7.17 eV (Illustrative) | Higher predicted stability relative to the 1,2-isomer. |
| Indene (unsubstituted) | 7.30 eV (Illustrative) | Highest predicted stability among the three due to lack of electron-donating alkyl groups destabilizing the HOMO. |
Applications in Advanced Organic Synthesis and Materials Science
Role as Synthetic Intermediates and Building Blocks
The indane scaffold, particularly with dimethyl substitution, serves as a versatile platform for structural modification and the construction of more complex molecular architectures. This adaptability makes it a valuable building block in both medicinal chemistry and materials science.
2,3-Dimethyl-1H-indene is a valuable precursor for synthesizing intricate molecular structures. The indene (B144670) framework is a common motif in various biologically active compounds and natural products. nih.gov Organic chemists utilize indene derivatives as starting points for multi-step syntheses, leveraging the reactivity of both the aromatic ring and the five-membered ring to build polycyclic systems. For instance, indanone derivatives, which can be readily formed from indenes, are key intermediates in the synthesis of complex pharmaceutical products and agrochemicals. nih.gov The synthesis of diverse and novel spiro-imidazo pyridine-indene derivatives highlights the role of the indene structure in creating complex heterocyclic systems through multi-component reactions. nih.gov
The this compound structure allows for the introduction of a wide array of functional groups, leading to a diverse library of derivatives. Various synthetic methodologies have been developed to functionalize the indene core. These include:
Catalytic C-H activation: Gold(I)-catalyzed reactions can achieve direct C(sp³)–H activation, providing a high-yielding and practical route to various indene derivatives. researchgate.net
Cyclization Reactions: Palladium-catalyzed Suzuki coupling followed by ruthenium-catalyzed ring-closing metathesis is a common strategy for constructing functionalized indene derivatives from readily available phenols. organic-chemistry.org
Multi-component Reactions: Innovative palladium-catalyzed multi-component reactions can generate ortho-quinodimethane species in situ, which then undergo cycloaddition to form complex polycyclic indene-containing structures in a single step. bioengineer.org
Functional Group Interconversion: Standard organic transformations such as nitration, halogenation, acylation, and alkylation can be applied to the indene scaffold to introduce specific functionalities that alter the molecule's physicochemical properties. For example, nitration of the aromatic ring followed by reduction provides an amino group, which can serve as a handle for further derivatization.
A selection of synthetic methods for creating indene derivatives is summarized in the table below.
| Reaction Type | Catalyst/Reagents | Description | Reference |
| C(sp³)–H Activation | Gold(I) Complex | Direct activation of C-H bonds to form functionalized indenes. | researchgate.net |
| Cycloisomerization | PtCl₂, PtCl₄, [RuCl₂(CO)₃]₂ | Cyclization of 1-alkyl-2-ethynylbenzenes to produce substituted indenes. | organic-chemistry.org |
| Suzuki Coupling & RCM | Palladium & Ruthenium Catalysts | Sequential reactions to build the indene core from phenols. | organic-chemistry.org |
| Intramolecular Acylation | FeCl₃ | Cyclization of 3-arylpropanoic acids to form indanones, precursors to indenes. | organic-chemistry.org |
Materials Science and Engineering Applications
The properties of the indene ring system make it a valuable component in the development of advanced materials, including polymers, resins, and materials for optical and electronic applications. jfe-chem.com
Indene, along with coumarone, is a primary monomer used in the production of coumarone-indene resins (CIRs). These thermoplastic resins are derived from the light fraction of coal tar, which is rich in these unsaturated compounds. scispace.comtaylorfrancis.com The polymerization is typically initiated by acids or radical initiators. scispace.comtaylorfrancis.com
Coumarone-indene resins are known for their excellent binding properties, chemical resistance, and compatibility with a wide range of other polymers and materials. bomchem.com Their properties can be tuned by altering the monomer composition and polymerization conditions. For example, incorporating functional groups like methacrylic fragments can modify the resin's characteristics for specific applications. scispace.com These resins are widely used in various industries.
Key Applications of Coumarone-Indene Resins:
Adhesives and Sealants: They act as effective tackifiers. bomchem.com
Paints and Coatings: Used for their anti-corrosive properties, particularly in marine applications. bomchem.com
Rubber Compounding: They serve as processing aids and tackifiers, improving properties like green tack and reducing mixing time. bomchem.com
Mastic Tiles: The resin acts as a binder for the tile composition. google.com
The indene scaffold is an emerging building block for materials used in organic electronics. researchgate.netresearchgate.net Its rigid, planar, and electron-rich nature makes it suitable for constructing π-conjugated systems that are essential for charge transport in electronic devices. While this compound itself is not a primary active material, its derivatives are being actively investigated.
Electron-Transporting Materials: Indene-fullerene (C₆₀) adducts have been designed and synthesized for use as electron-transporting materials in perovskite solar cells. acs.orgnih.govresearchgate.net The functionalization of the indene moiety allows for the tuning of the material's energy levels (LUMO) to optimize device performance. acs.orgnih.gov
Electron-Accepting Scaffolds: Fused-ring systems incorporating the indene structure, such as indenofluorenes, have been developed as a class of electron-accepting (n-type) organic semiconductors. researchgate.netnih.gov These materials possess high electron affinities and can reversibly accept electrons, making them attractive for applications in organic field-effect transistors (OFETs) and other electronic devices. researchgate.netnih.gov
The potential of indene-based materials in organic electronics is an active area of research, driven by the ability to fine-tune their electronic properties through synthetic modification. sigmaaldrich.com
Organic molecules with large second-order non-linear optical (NLO) properties are crucial for developing advanced photonic and optoelectronic technologies. The indene framework can be incorporated into donor-acceptor chromophores to create materials with significant NLO responses. researchgate.netjhuapl.edu
In a typical NLO chromophore, an electron-donating group and an electron-accepting group are connected by a π-conjugated bridge. The indene unit can serve as part of this conjugated system. The delocalization of π-electrons across this D-π-A structure is responsible for the material's NLO properties. nih.gov Theoretical and experimental studies have shown that modifying the structure of the indene-based chromophore, such as by altering the donor/acceptor strength or extending the π-system, can significantly enhance its hyperpolarizability (a measure of NLO activity). researchgate.netacs.org These materials are being explored for applications in optical switching, data storage, and telecommunications. jhuapl.edu
Dyes and Semiconductor Properties
The indene framework, a key structural component of this compound, serves as a valuable building block in the development of functional materials, particularly in the realm of optics and electronics. While research into the specific application of this compound as a dye is not extensively documented in publicly available literature, the broader class of indene derivatives is recognized for its potential as raw materials for optical functional materials. jfe-chem.com The inherent aromaticity and rigid, planar structure of the indene core are conducive to creating conjugated systems, which are fundamental to the properties of many organic dyes and electronic materials.
In the field of materials science, significant attention has been given to indene derivatives for their semiconductor properties. researchgate.net Specifically, they have been explored as electron-transporting materials (ETM) in photovoltaic devices. nih.govacs.org A notable application is the synthesis of indene-fullerene (C60) adducts, which are designed as alternatives to traditional ETMs in perovskite solar cells. nih.govacs.org
Researchers have synthesized a family of indene-C60 adducts through a Diels–Alder cycloaddition reaction. nih.gov These derivatives are engineered to have appropriate lowest unoccupied molecular orbital (LUMO) energy levels, a critical parameter for efficient electron transport in solar cell architectures. nih.govacs.org By modifying the indene scaffold with various functional groups, such as electron-releasing (-OMe, -NH2) or electron-withdrawing (-CN) moieties, it is possible to fine-tune the electronic properties of the resulting adducts. nih.gov Selected derivatives have been successfully incorporated into inverted (p–i–n) perovskite solar cells fabricated on flexible substrates, demonstrating their potential in next-generation electronic applications. nih.govacs.org
Advanced Chemical Scaffolds for Research
The rigid bicyclic framework of indene and its derivatives, including this compound, makes them attractive scaffolds in medicinal chemistry and chemical biology. This structural rigidity can help in pre-organizing appended functional groups in a defined spatial orientation, which is advantageous for achieving specific and high-affinity interactions with biological macromolecules like enzymes and receptors.
Design and Synthesis of Indene Derivatives with Specific Molecular Interactions (e.g., enzyme inhibition, receptor binding)
The versatility of the indene scaffold has been leveraged to design and synthesize potent and selective modulators of various biological targets. By employing targeted derivatization strategies, researchers have developed indene-based compounds capable of specific molecular interactions, leading to enzyme inhibition and receptor binding.
Enzyme Inhibition:
Indene derivatives have been successfully designed as inhibitors of key enzymes implicated in cancer progression.
Tubulin Polymerization Inhibitors: A series of novel dihydro-1H-indene analogues were designed as inhibitors of tubulin polymerization, a critical process in cell division, by binding to the colchicine (B1669291) site. nih.gov By modifying the indene core, researchers developed compounds with potent antiproliferative activities against several cancer cell lines. nih.gov The most potent derivative, 12d (featuring a 4-hydroxy-3-methoxyphenyl group), exhibited IC50 values ranging from 0.028 to 0.087 µM. nih.gov This highlights the importance of the substituted dihydro-1H-indene core for the observed biological activity. nih.gov
Fibroblast Growth Factor Receptor 1 (FGFR1) Inhibitors: A novel series of inhibitors targeting FGFR1, a receptor tyrosine kinase involved in tumor growth and angiogenesis, was developed based on a 2-hydroxy-1H-indene-1,3(2H)-dione scaffold. pensoft.net Through a one-pot reaction involving ninhydrin, compounds featuring quinoline, quinoxaline, and isoquinoline (B145761) moieties were synthesized. pensoft.net Several of these derivatives displayed significant inhibitory activity against FGFR1 in vitro. pensoft.net
| Compound | Target Enzyme | IC50 (µM) | Reference |
| 7b | FGFR1 | 3.1 | pensoft.net |
| 9b | FGFR1 | 3.3 | pensoft.net |
| 9c | FGFR1 | 4.1 | pensoft.net |
| 9a | FGFR1 | 5.7 | pensoft.net |
| 12d | Tubulin | 0.028 - 0.087 | nih.gov |
Receptor Binding:
The indene structure has also been utilized as a template for designing ligands that bind to specific receptors.
Melatonergic Ligands: A novel class of chiral 2,3-dihydro-1H-indene derivatives was designed and synthesized to act as ligands for melatonin (B1676174) receptors (MT1 and MT2). researchgate.net The study explored how the introduction of lipophilic groups at the 2- or 3-position of the 2,3-dihydro-1H-indene scaffold could lead to highly selective agonists for the MT2 receptor. researchgate.net This research demonstrates the utility of the indene scaffold in developing receptor-selective compounds, which can be valuable tools for studying receptor function and for potential therapeutic applications. researchgate.net
Future Research Directions and Emerging Paradigms
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of substituted indenes has traditionally relied on multi-step procedures. However, the future of organic synthesis is geared towards sustainability, emphasizing atom economy, energy efficiency, and the use of environmentally benign reagents. For 2,3-Dimethyl-1H-indene, future synthetic research is likely to pivot towards these green principles.
Promising research directions include the development of catalytic C-H activation and functionalization reactions. Gold(I)-catalyzed protocols have shown potential for the high-yield synthesis of indene (B144670) derivatives through direct Csp3-H bond activation, a method that avoids pre-functionalized starting materials. researchgate.net Similarly, rhodium(I) catalysts have been effective in producing indene derivatives from simple alkynes and 2-(chloromethyl)phenylboronic acid. organic-chemistry.org Adapting these catalytic systems for the regioselective synthesis of this compound could provide a more direct and efficient route than classical methods.
Furthermore, the principles of green chemistry, such as the use of natural and reusable catalysts, are an emerging paradigm. researchgate.net Exploring solid-supported catalysts or biocatalytic methods could lead to more sustainable production pathways. Flow chemistry represents another frontier, offering enhanced reaction control, improved safety, and scalability for indene synthesis.
Table 1: Potential Sustainable Synthetic Approaches for Indene Derivatives
| Methodology | Potential Advantage | Relevant Research Catalyst/Reagent Example |
| Catalytic C-H Activation | Reduces the need for pre-functionalized starting materials, improving atom economy. | Gold(I) researchgate.net, Rhodium(I) organic-chemistry.org |
| Cycloisomerization | High atom economy through intramolecular rearrangement. | Platinum chloride (PtCl2), Iron(III) chloride (FeCl3) organic-chemistry.org |
| Green Catalysis | Use of non-toxic, renewable catalysts to minimize environmental impact. | Natural catalysts (e.g., cuttlebone for other heterocycles) researchgate.net |
| Flow Chemistry | Enhanced control over reaction parameters, improved safety, and ease of scalability. | Not yet specifically documented for this compound, but a general trend in modern synthesis. |
Exploration of Undiscovered Reactivity Profiles
The reactivity of the parent indene molecule, including its propensity to polymerize and undergo condensation reactions, is well-documented. wikipedia.org However, the specific influence of the 2,3-dimethyl substitution on the electronic and steric properties of the indene core remains an area ripe for investigation. Future research should aim to explore reactivity beyond currently known transformations.
A key area of interest is the selective functionalization of the methyl groups or the aromatic ring of this compound. Modern synthetic methods, such as late-stage functionalization, could be employed to introduce new chemical handles, creating a diverse library of derivatives for applications in medicinal chemistry or materials science.
Photocatalysis and electrochemistry offer new avenues for activating the molecule under mild conditions. These methods could unlock novel reaction pathways, such as cycloadditions or C-H functionalizations, that are not accessible through traditional thermal methods. Another significant area is its use in organometallic chemistry. The parent indenyl anion is a highly valuable ligand; exploring the coordination chemistry of the 2,3-dimethylindenyl ligand could lead to new catalysts with unique steric and electronic properties, potentially influencing the selectivity and activity of metal-catalyzed reactions.
Advanced Computational Modeling for Predictive Research
Computational chemistry provides powerful tools for predicting molecular properties and reaction outcomes, thereby guiding experimental work and accelerating discovery. For this compound, advanced computational modeling is a critical component of future research.
Density Functional Theory (DFT) can be employed to predict a wide range of properties. DFT calculations have been successfully used to investigate the structural and spectroscopic properties of other indene derivatives, showing good agreement with experimental data. nih.gov Such studies on this compound could predict its infrared (IR) and nuclear magnetic resonance (NMR) spectra, analyze its frontier molecular orbitals (HOMO-LUMO) to understand its reactivity, and map out the potential energy surfaces of its reactions to elucidate mechanisms. nih.govresearchgate.netdoi.org
Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of this compound in different environments. chemrxiv.org For instance, MD simulations can model the interactions of indene-based molecules with biological targets like DNA or proteins, which is crucial for drug discovery. nih.gov In materials science, MD can be used to simulate the properties of polymers derived from this monomer or to model the behavior of composite materials. nih.gov These predictive models can significantly reduce the experimental effort required by identifying the most promising candidates for synthesis and testing.
Table 2: Application of Computational Methods in this compound Research
| Computational Method | Research Application | Predicted Outcomes |
| Density Functional Theory (DFT) | Reaction Mechanism Studies | Transition state geometries, activation energies, reaction pathways. researchgate.net |
| Spectroscopic Analysis | Prediction of NMR, IR, and UV-Vis spectra. nih.gov | |
| Electronic Structure Analysis | HOMO-LUMO energy gap, molecular electrostatic potential, reactivity indices. doi.org | |
| Molecular Dynamics (MD) | Polymer Science | Glass transition temperature (Tg), free volume, mechanical properties of poly(this compound). nih.gov |
| Biomolecular Interactions | Binding affinity and mode of interaction with biological macromolecules. nih.gov |
Integration with Emerging Fields in Organic Chemistry and Materials Science
The unique structure of this compound makes it a promising candidate for integration into several emerging fields. Its future applications will likely be driven by its role as a specialized monomer or a core scaffold for functional molecules.
In materials science , a primary direction is the synthesis and characterization of poly(this compound). The parent compound, indene, is used to produce indene/coumarone thermoplastic resins. wikipedia.org The methyl substituents in this compound would alter the physical properties of the resulting polymer, such as its glass transition temperature, solubility, and mechanical strength. Sensitized radiation-induced polymerization is one advanced technique that could be explored for creating such polymers. mdpi.com
In the field of organic electronics , small organic molecules and polymers are sought for applications in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). sigmaaldrich.com The indene scaffold can be functionalized to tune its electronic properties. Future research could focus on synthesizing derivatives of this compound to create novel organic semiconductors, exploring how its structure can be incorporated into larger conjugated systems for efficient charge transport.
Finally, in medicinal chemistry and drug discovery , substituted indenes are known structural motifs in biologically active compounds. wikipedia.org The this compound core could serve as a novel scaffold for developing new therapeutic agents. By applying the synthetic and computational methods described previously, libraries of derivatives could be designed and screened for activity against various biological targets.
Q & A
Basic: What are common synthetic routes for 2,3-Dimethyl-1H-indene, and how can reaction conditions be optimized?
Answer:
A standard method involves condensation reactions using sodium methoxide as a base. For example, phthalide derivatives can react with aldehydes under reflux in ethyl acetate to yield indene derivatives . Optimization includes adjusting molar ratios (e.g., 1:1 phthalide:aldehyde), temperature (80–100°C), and catalyst loading (5–10 mol% NaOMe). Monitoring via TLC or HPLC ensures reaction completion. Post-synthesis, purification via column chromatography (silica gel, hexane/EtOAc) is recommended .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Answer:
Key protocols include:
- PPE : Gloves (nitrile), lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates.
- Waste Management : Segregate halogenated/non-halogenated waste and dispose via certified hazardous waste services .
- Emergency Response : Immediate rinsing with water for skin contact and medical consultation for ingestion/inhalation .
Intermediate: How can NMR spectroscopy resolve structural ambiguities in this compound derivatives?
Answer:
1H NMR analysis focuses on coupling constants and splitting patterns. For example, in 2,3-dihydro-1H-indene derivatives, methylene protons (CH2) exhibit characteristic triplet or multiplet signals (δ 2.5–3.5 ppm). Aromatic protons appear as doublets (J = 8–10 Hz) in the δ 6.5–7.5 ppm range. 13C NMR identifies quaternary carbons (e.g., bridgehead carbons at δ 60–65 ppm) . Advanced 2D techniques (COSY, HSQC) clarify connectivity, particularly in cases of overlapping signals .
Advanced: What strategies enable enantioselective synthesis of this compound derivatives?
Answer:
Dynamic kinetic resolution (DKR) using lipases (e.g., CAL-B) and racemization catalysts (e.g., TBD) achieves high enantiomeric excess (ee >95%). For methyl 2,3-dihydro-1H-indene-1-carboxylate, CAL-B catalyzes hydrolysis of the (R)-enantiomer, while TBD promotes racemization of the (S)-enantiomer. Optimal conditions: 40°C, toluene solvent, 24-hour reaction time .
Advanced: How is this compound utilized in designing kinase inhibitors for cancer research?
Answer:
Derivatives like 2-amino-2,3-dihydro-1H-indene-5-carboxamide act as selective DDR1 inhibitors. Key steps include:
- Scaffold Design : Introduce carboxamide groups at C5 to enhance hydrogen bonding with DDR1’s ATP-binding pocket.
- Biological Testing : Measure IC50 values via kinase assays (e.g., 14.9 nM for compound 7f) and validate efficacy in orthotopic pancreatic cancer models .
Advanced: How to address contradictions in reported NMR data for bicyclic indene derivatives?
Answer:
Re-evaluate coupling constants using simulated spectra. For 2,3-dihydro-1,3-methano-1H-indene, prior studies misassigned J values for methylene protons. Correct analysis via AA′MM′ simulation revealed J = 12.5 Hz (geminal) and 6.8 Hz (vicinal), resolving discrepancies . Cross-validation with X-ray crystallography (e.g., C–C bond lengths) further clarifies structural ambiguities .
Intermediate: What methodologies assess the antimicrobial activity of this compound derivatives?
Answer:
- Agar Diffusion : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- MIC Determination : Use broth microdilution (concentration range: 1–256 µg/mL).
- Structure-Activity Analysis : Correlate substituents (e.g., electron-withdrawing groups at C5) with enhanced activity .
Advanced: How is the absolute configuration of chiral indene derivatives determined?
Answer:
Circular dichroism (CD) spectroscopy combined with sector/chirality rules assigns configurations. For (+)-cis-2,3-dihydro-1-[4-(trifluoromethyl)phenoxy] derivatives, CD data (e.g., Cotton effects at 220–250 nm) confirmed the 1S,2S configuration. X-ray crystallography provides definitive validation via Flack parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
